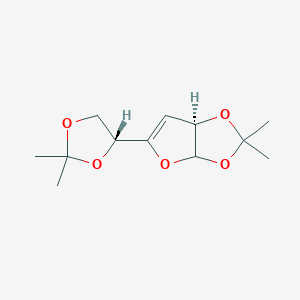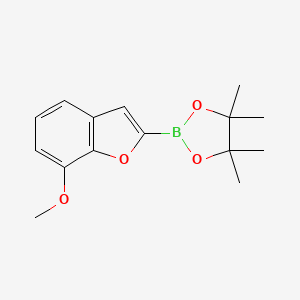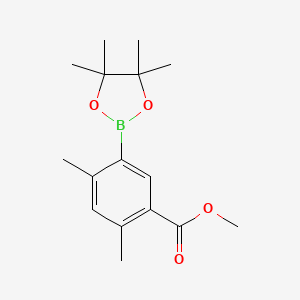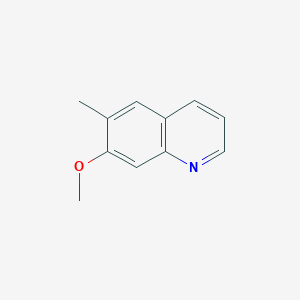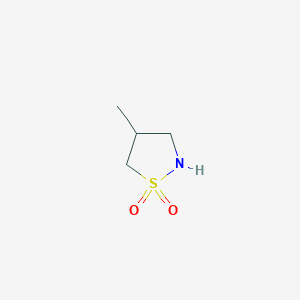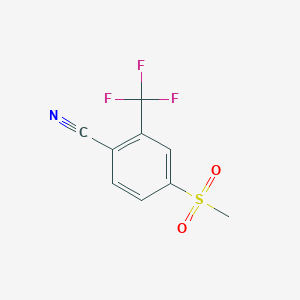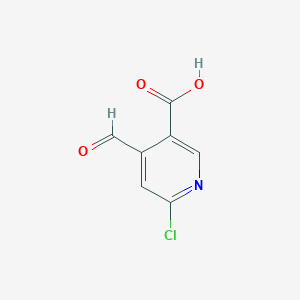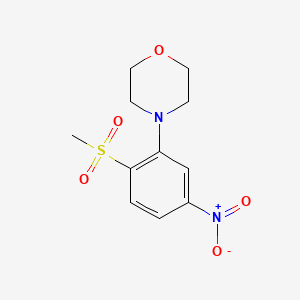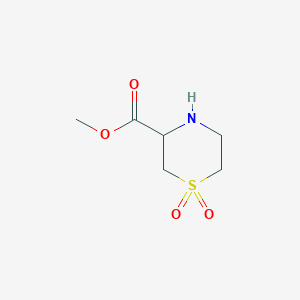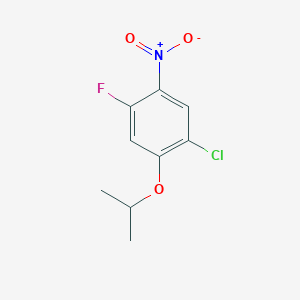
Benzene, 1-chloro-4-fluoro-2-(1-methylethoxy)-5-nitro-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with structural components similar to the benzene derivative , such as those with fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, have been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds often demonstrate better efficacy than reference drugs in antimicrobial tests (Liaras et al., 2011).
Chemical Synthesis and Crystal Structures
The synthesis of compounds with structural similarities to the benzene derivative, involving various halogens and nitro groups, has been explored in different contexts. For example, the structure and crystal properties of such compounds have been studied, providing insights into their chemical behavior and potential applications in materials science (Li et al., 2005).
Reactivity and Spectral Characteristics
Research into the reactivity of related compounds, such as benzo-1,4-dioxanes with substitutions similar to our compound of interest, has been conducted. These studies delve into the products of bromination, nitration, and acetylation, as well as the calculation of reactivity indexes and UV spectral characteristics, which are vital for understanding the chemical properties of these molecules (Daukshas et al., 1978).
Nucleophilic Aromatic Substitution
Research on nucleophilic aromatic substitution in benzene derivatives containing fluorine, nitro, and other functional groups has been reported. This type of chemical reaction is crucial for creating a variety of compounds with potential applications in pharmaceuticals and materials science (Ajenjo et al., 2016).
Analytical Chemistry Applications
Some derivatives of benzene, such as picolinaldehyde with various substituents, have been synthesized and analyzed for their potential as analytical reagents. These compounds react with metal ions to form colored chelates, useful in spectrophotometric analysis (Otomo & Kodama, 1973).
Materials Science and Polymer Chemistry
Studies have been conducted on the synthesis and characterization of novel compounds and materials, including polyetherimide, derived from benzene derivatives with fluorine-containing groups. These materials have potential applications in various fields, including advanced materials and coatings (Yu Xin-hai, 2010).
Propriétés
IUPAC Name |
1-chloro-4-fluoro-5-nitro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-5(2)15-9-4-7(11)8(12(13)14)3-6(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMDQLTFNUGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-chloro-4-fluoro-2-(1-methylethoxy)-5-nitro- | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

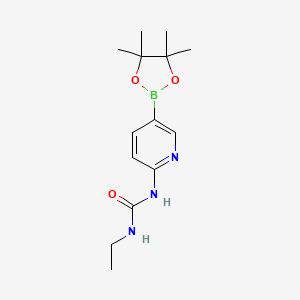
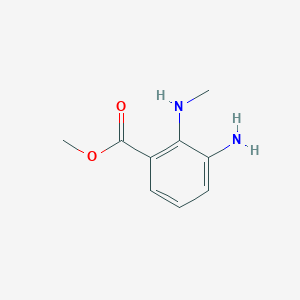
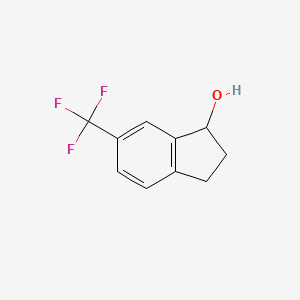
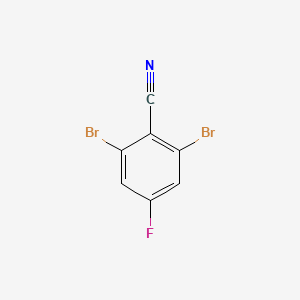
![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
